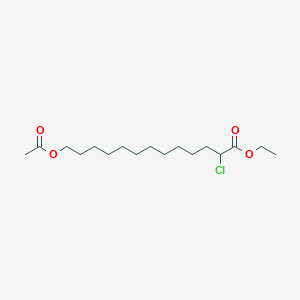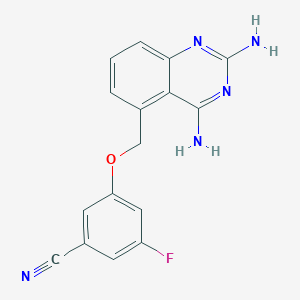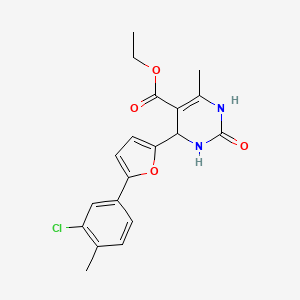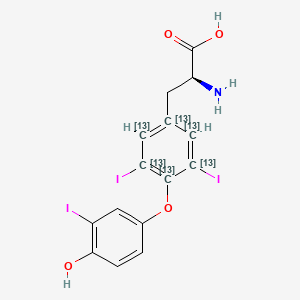
Ethyl (4-((3-amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4-((3-amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetate is a complex organic compound with the molecular formula C19H17NO5 and a molecular weight of 339.351 g/mol . This compound is part of a class of chemicals known for their diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-((3-amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetate typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through various methods, including the cyclization of appropriate precursors under specific conditions . The amino group is then introduced via nucleophilic substitution or other suitable reactions. The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-((3-amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially forming new compounds with different properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl (4-((3-amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetate has several applications in scientific research:
Mechanism of Action
The mechanism by which Ethyl (4-((3-amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses . The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Ethyl (4-((3-amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetate include other benzofuran derivatives and esters with similar functional groups . Examples include:
- Ethyl (3-amino-2-benzoyl-1-benzofuran-7-yloxy)acetate
- Ethyl (2-benzoyl-1-benzofuran-3-yl)(ethoxycarbonyl)amino)acetate
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. This makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
301538-64-7 |
|---|---|
Molecular Formula |
C19H17NO5 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
ethyl 2-[4-(3-amino-1-benzofuran-2-carbonyl)phenoxy]acetate |
InChI |
InChI=1S/C19H17NO5/c1-2-23-16(21)11-24-13-9-7-12(8-10-13)18(22)19-17(20)14-5-3-4-6-15(14)25-19/h3-10H,2,11,20H2,1H3 |
InChI Key |
MGGYHCKHJAPCEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3R)-3-[4-[[5-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B11938937.png)



![(R)-2-(dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate](/img/structure/B11938956.png)





